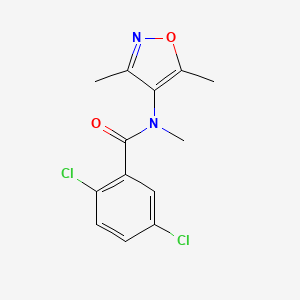
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dihydroartemisinin-quinoline hybrid (DHAQ) and is a hybrid molecule derived from artemisinin and quinoline. Dihydroartemisinin is an antimalarial drug, and quinoline is a class of organic compounds that has been used to treat malaria, lupus, and arthritis.
作用機序
The mechanism of action of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.
Biochemical and physiological effects:
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the formation of new blood vessels that supply tumors with nutrients. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one in lab experiments include its potent antimalarial, antitumor, and anti-inflammatory properties. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one. One area of research could focus on improving the solubility of the compound to make it more effective in treating diseases. Another area of research could focus on identifying the specific molecular targets of the compound to better understand its mechanism of action. Additionally, research could focus on developing new derivatives of the compound with improved properties for treating specific diseases.
合成法
The synthesis of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one involves the reaction of artemisinin with 4-chloroquinoline in the presence of a base. The reaction produces a mixture of dihydroartemisinin and quinoline, which is then treated with sodium hydride and 2-chloro-N-(4-methoxyphenyl)acetamide to produce the final product.
科学的研究の応用
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have antimalarial, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use in treating diseases such as lupus, arthritis, and cancer.
特性
IUPAC Name |
1-propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(2)18-10-8-15(16(18)19)20-14-7-9-17-13-6-4-3-5-12(13)14/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNNTWHASHMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)SC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)




![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)



![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
